5-Fluoro-2-(1H-imidazol-1-yl)pyridine

Descripción

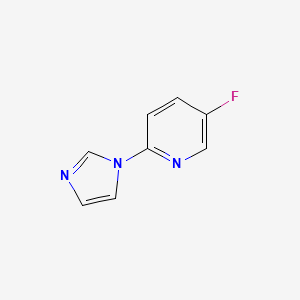

Structure

2D Structure

Propiedades

IUPAC Name |

5-fluoro-2-imidazol-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3/c9-7-1-2-8(11-5-7)12-4-3-10-6-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NARKMWBSCCGHRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1287217-29-1 | |

| Record name | 5-fluoro-2-(1H-imidazol-1-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(1H-imidazol-1-yl)pyridine typically involves the reaction of 2-chloropyridine with imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The fluorine atom is introduced through a nucleophilic substitution reaction using a fluorinating agent such as cesium fluoride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Análisis De Reacciones Químicas

Types of Reactions

5-Fluoro-2-(1H-imidazol-1-yl)pyridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Cesium fluoride in DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while substitution reactions can produce various substituted pyridine derivatives .

Aplicaciones Científicas De Investigación

Synthesis of 5-Fluoro-2-(1H-imidazol-1-yl)pyridine

The synthesis of this compound typically involves the reaction of 5-fluoropyridine with imidazole derivatives under specific conditions to yield the desired compound. Various synthetic routes have been explored to optimize yield and purity, often utilizing catalysts or specific solvents to enhance reaction efficiency.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated its effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. A study evaluated the antibacterial potential of synthesized imidazole derivatives, showing promising results with certain compounds exhibiting inhibition percentages comparable to standard antibiotics .

| Compound | Bacterial Strain | Inhibition % |

|---|---|---|

| A | S. aureus | 70 |

| B | E. coli | 65 |

| C | P. aeruginosa | 50 |

Antitubercular Activity

The antitubercular activity of this compound derivatives has also been investigated. For example, compounds were tested against Mycobacterium tuberculosis, revealing varying degrees of inhibition. One study reported that certain derivatives achieved over 50% inhibition compared to standard treatments like rifampicin .

| Compound | Inhibition % |

|---|---|

| Compound X | 60 |

| Compound Y | 55 |

| Rifampicin | >98 |

Cytochrome P450 Inhibition

Another significant application is in drug metabolism research, where this compound has been identified as a potent mechanism-based inactivator of cytochrome P450 enzymes, particularly CYP2D6. The compound's ability to irreversibly inhibit this enzyme can have implications for drug-drug interactions and pharmacokinetics .

Structure-Activity Relationships (SAR)

Several studies have focused on the structure-activity relationships of compounds related to this compound. For example, modifications at the imidazole ring have been shown to enhance antimicrobial potency while reducing toxicity . This research is crucial for developing safer and more effective therapeutic agents.

Clinical Implications

In clinical settings, derivatives of this compound are being explored for their potential in treating infections resistant to conventional antibiotics and for their role in cancer therapy due to their antiproliferative effects observed in vitro .

Mecanismo De Acción

The mechanism of action of 5-Fluoro-2-(1H-imidazol-1-yl)pyridine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activities. The fluorine atom enhances the compound’s lipophilicity, facilitating its interaction with biological membranes and proteins .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Coordination Chemistry

3,5-Di(1H-imidazol-1-yl)pyridine ()

This ligand contains two imidazole groups at the 3- and 5-positions of pyridine. When coordinated to Co(II), it forms a 2D layered metal-organic framework (MOF) through bridging interactions, contrasting with the monodentate coordination observed in 5-fluoro-2-(1H-imidazol-1-yl)pyridine. The additional imidazole groups enable higher-dimensional network formation, while the fluorine substituent in the target compound limits coordination sites but enhances electron-withdrawing effects .

5,5′-Bis[(1H-imidazol-1-yl)methyl]-2,2′-bipyridine ()

This compound features methyl-linked imidazole groups on a bipyridine scaffold, creating a multi-dentate ligand . Compared to the target compound, its flexibility and multiple binding sites allow for diverse coordination modes in supramolecular chemistry, whereas the rigid pyridine-imidazole structure of this compound restricts conformational variability .

Electronic and Bioactive Properties

5-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-(1H-imidazol-1-yl)pyridine ()

In contrast, the fluorine atom in this compound provides moderate electron withdrawal, which may optimize solubility and metabolic stability in drug design .

Pyridine, 2-(1-Cyclohexylethoxy)-5-(1H-imidazol-1-yl) ()

The alkoxy substituent here increases hydrophobicity and steric bulk, reducing aqueous solubility (predicted density: 1.17 g/cm³ ) compared to the fluorine-substituted target compound. This highlights how substituent choice impacts pharmacokinetic properties .

Structural Analogs with Modified Aromatic Systems

5-Fluoro-2-(1H-imidazol-1-yl)aniline ()

Replacing pyridine with aniline alters the aromatic system’s basicity and electronic profile. The amino group enhances hydrogen-bonding capacity, which may influence biological interactions, such as binding to bacterial targets (e.g., Burkholderia pseudomallei) .

5-(1-Benzyl-4-chloro-1H-imidazol-2-yl)-1,3-dimethylpyridin-2(1H)-one ()

The target compound’s simpler structure may offer synthetic advantages .

Comparative Data Table

Key Findings and Implications

- Coordination Chemistry : The number and position of imidazole groups determine dimensional complexity in MOFs, while fluorine substituents fine-tune electronic properties .

- Structural Flexibility : Alkoxy and benzyl groups increase steric bulk, impacting solubility and membrane permeability in drug design .

Actividad Biológica

5-Fluoro-2-(1H-imidazol-1-yl)pyridine is a heterocyclic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, including antibacterial, antifungal, and anticancer activities, along with relevant case studies and research findings.

Chemical Structure and Properties

The chemical formula of this compound is C8H7FN2, indicating the presence of a pyridine ring substituted with a fluorine atom and an imidazole ring. The structural characteristics contribute to its pharmacological potential. The fluorine atom enhances lipophilicity and metabolic stability, which are crucial for bioactivity.

Antibacterial Activity

Compounds containing imidazole rings, such as this compound, have demonstrated notable antibacterial properties. Studies indicate that similar compounds can inhibit bacterial growth by targeting specific enzymes or receptors involved in bacterial metabolism. For instance, it has been reported that derivatives of imidazole exhibit activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Antifungal Activity

The antifungal activity of this compound is also significant. Research shows that imidazole derivatives can disrupt fungal cell membranes or inhibit essential enzymes necessary for fungal survival. The presence of the fluorine atom may enhance this activity by improving the compound's interaction with biological targets.

Anticancer Activity

In the realm of cancer research, this compound has shown promise as an anticancer agent. Its mechanism may involve the inhibition of specific pathways critical for cancer cell proliferation. For example, compounds structurally similar to this compound have been found to exhibit cytotoxic effects on various cancer cell lines, suggesting potential therapeutic applications in oncology .

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of cytochrome P450 2D6 by a related compound demonstrated significant enzyme inactivation through protein adduction. This suggests that similar mechanisms could be explored for this compound, potentially leading to insights into its metabolic pathways and interactions with drug-metabolizing enzymes .

Case Study 2: Binding Affinity Studies

Research employing surface plasmon resonance (SPR) techniques has revealed binding affinities of imidazole derivatives to various biological targets. These studies highlight the potential of this compound as a "molecular glue," stabilizing protein interactions that could be exploited for therapeutic purposes .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of compounds structurally related to this compound:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2-(1H-Imidazol-1-yl)pyridine | Imidazole-Pyridine | Antibacterial |

| 5-Nitro-2-(1H-imidazol-1-yl)pyridine | Nitropyridine-Imidazole | Anticancer |

| 4-Fluoro-2-(1H-imidazol-1-yl)pyridine | Fluoropyridine-Imidazole | Antifungal |

These comparisons illustrate how structural modifications can influence biological activity, emphasizing the role of the fluorine atom in enhancing pharmacological properties.

Q & A

Q. What are the optimal synthetic routes for 5-Fluoro-2-(1H-imidazol-1-yl)pyridine, and how can purity be validated?

Synthesis typically involves nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling to attach the imidazole moiety to the fluoropyridine core. For example, highlights a related compound synthesized via a multi-step route with a 94% yield, validated by HPLC (95.5% purity). Key steps include protecting group strategies for the imidazole nitrogen and fluoropyridine activation. Purity validation should combine HPLC (C18 columns, UV detection at 254 nm), mass spectrometry (ESI+ for molecular ion confirmation), and ¹⁹F NMR to verify fluorine incorporation .

Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound?

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–8.5 ppm for pyridine/imidazole) and fluorine coupling patterns (e.g., ¹H-¹⁹F splitting in the pyridine ring).

- X-ray crystallography : includes a crystallographic structure (PDB ID: A1IZ9) of a fluorinated imidazole-pyridine analog, demonstrating the utility of this method for confirming bond angles and regiochemistry .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₈H₅FN₄ for the target compound).

Q. How can solubility and stability be experimentally determined for this compound in aqueous buffers?

Use the shake-flask method: dissolve the compound in DMSO (stock solution), dilute into PBS (pH 7.4), and measure concentration via HPLC-UV. Stability studies should include accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS monitoring for decomposition products (e.g., hydrolyzed imidazole or defluorination) .

Advanced Research Questions

Q. How does fluorination at the pyridine 5-position influence electronic properties and reactivity?

Fluorine’s electron-withdrawing effect reduces pyridine ring electron density, enhancing susceptibility to nucleophilic attack at the 2- and 4-positions. Computational studies (DFT, NBO analysis) can quantify this effect. shows that methoxy or fluoro substituents on analogous pyridines alter reaction rates in Suzuki-Miyaura couplings by up to 30% due to electronic modulation .

Q. What strategies resolve contradictions in reported biological activity data for analogs of this compound?

For example, notes conflicting enzyme inhibition results for substituted imidazole-pyridines. To address this:

- Perform kinetic assays under standardized conditions (e.g., ATP concentration, pH).

- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics, distinguishing competitive vs. allosteric inhibition.

- Cross-validate with molecular docking (e.g., AutoDock Vina) against crystal structures of target enzymes .

Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?

- Parallel synthesis : Introduce diverse substituents at the imidazole 1-position (e.g., alkyl, aryl) and pyridine 5-fluoro position (e.g., Cl, CF₃).

- Pharmacophore mapping : Use ’s benzisoxazole-piperidine scaffold as a template to identify critical hydrogen-bond acceptors (e.g., pyridine N) and hydrophobic pockets .

- ADME profiling : Measure logP (shake-flask), metabolic stability (mouse liver microsomes), and CYP450 inhibition (fluorescence assays) .

Q. What computational methods predict metabolic sites for fluorinated imidazole-pyridines?

- MetaSite : Predicts cytochrome P450 oxidation sites (e.g., N-methylimidazole vs. pyridine fluorination).

- MD simulations : Analyze solvent accessibility of fluorinated regions (e.g., ’s fluorobenzyl analogs show reduced hepatic clearance due to fluorine’s metabolic inertia) .

Methodological Guidance for Data Interpretation

Q. How to analyze conflicting crystallographic data on fluorine positioning in analogs?

Q. What experimental controls are critical for reproducibility in fluorination reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.